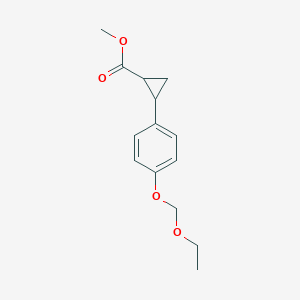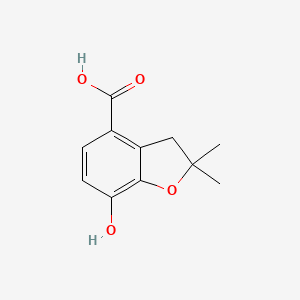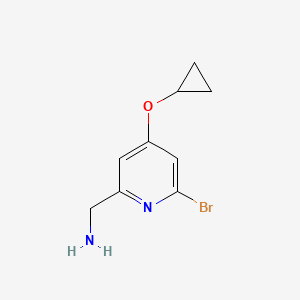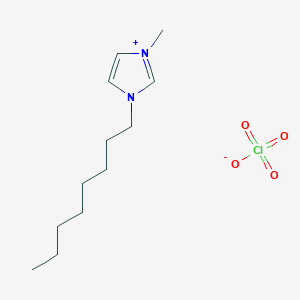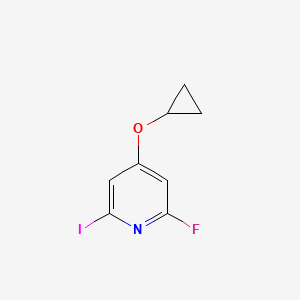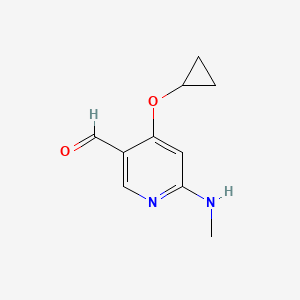![molecular formula C20H29N3O2S B14811471 N-cyclohexyl-2-[methyl(pentanoylcarbamothioyl)amino]benzamide](/img/structure/B14811471.png)
N-cyclohexyl-2-[methyl(pentanoylcarbamothioyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-2-[methyl(pentanoylcarbamothioyl)amino]benzamide is a complex organic compound with a unique structure that includes a cyclohexyl group, a benzamide core, and a thioamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-[methyl(pentanoylcarbamothioyl)amino]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendly process, and the use of a reusable catalyst.
Industrial Production Methods
Industrial production of benzamide derivatives, including this compound, often involves high-temperature reactions between carboxylic acids and amines. The process may include steps such as filtration, solvent removal, and purification using techniques like recrystallization .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-[methyl(pentanoylcarbamothioyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require specific temperatures, solvents, and catalysts to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
N-cyclohexyl-2-[methyl(pentanoylcarbamothioyl)amino]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: It may be used in studies involving enzyme inhibition or protein binding.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-[methyl(pentanoylcarbamothioyl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-Cyclohexyl-2-{methyl[(phenylacetyl)carbamothioyl]amino}benzamide
- N-Cyclohexyl-2-{methyl[(phenyl acetyl)carbamothioyl]amino}benzamide
Uniqueness
N-cyclohexyl-2-[methyl(pentanoylcarbamothioyl)amino]benzamide is unique due to its specific structural features, such as the cyclohexyl group and the thioamide linkage. These features may confer distinct chemical properties and biological activities compared to similar compounds.
Properties
Molecular Formula |
C20H29N3O2S |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
N-cyclohexyl-2-[methyl(pentanoylcarbamothioyl)amino]benzamide |
InChI |
InChI=1S/C20H29N3O2S/c1-3-4-14-18(24)22-20(26)23(2)17-13-9-8-12-16(17)19(25)21-15-10-6-5-7-11-15/h8-9,12-13,15H,3-7,10-11,14H2,1-2H3,(H,21,25)(H,22,24,26) |
InChI Key |
JWEWVQBUFCPLCW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC(=S)N(C)C1=CC=CC=C1C(=O)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



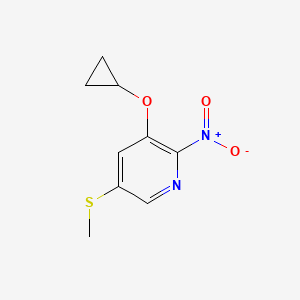
![2-(2,4-dichlorophenoxy)-N-{[4-(morpholin-4-ylsulfonyl)phenyl]carbamothioyl}propanamide](/img/structure/B14811394.png)


